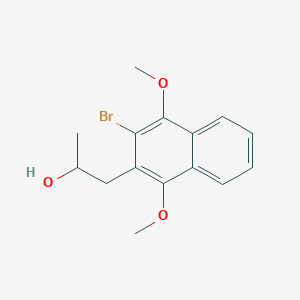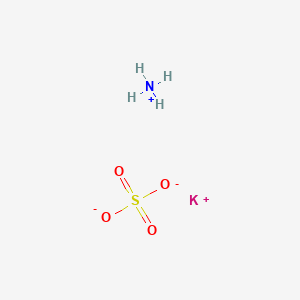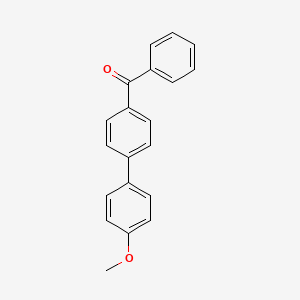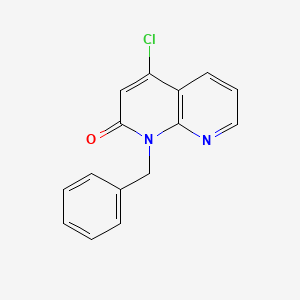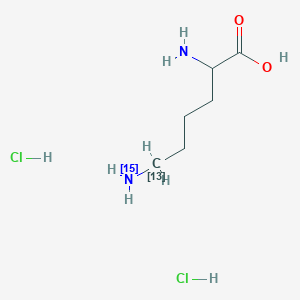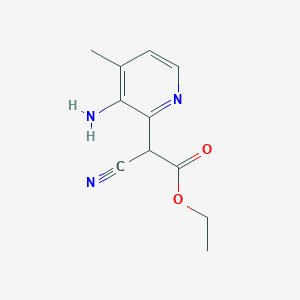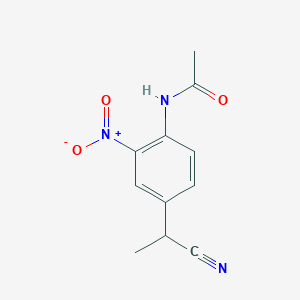![molecular formula C14H20N2 B1625633 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane CAS No. 69407-32-5](/img/structure/B1625633.png)
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane
Overview
Description
3-Benzyl-3,7-diazabicyclo[331]nonane is a bicyclic compound that features a unique structure with two nitrogen atoms incorporated into the bicyclic framework
Mechanism of Action
Target of Action
The primary target of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane is the AMPA receptor . The AMPA receptor is a type of glutamate receptor that plays a crucial role in the functioning of the mammalian central nervous system .
Mode of Action
This compound interacts with its target, the AMPA receptor, in a unique way. It binds to the AMPA receptors at a fundamentally different location than other known positive allosteric modulators (PAMs) of AMPA . This unique interaction is based on the tricyclic structure of this compound .
Biochemical Pathways
The interaction of this compound with the AMPA receptor affects the glutamatergic system . This system is involved in the formation of cognitive functions and memory . The compound’s interaction with the AMPA receptor leads to modulation of these pathways, resulting in potential therapeutic effects .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its modulation of the AMPA receptor . By binding to the AMPA receptor, it can influence the receptor’s activity and potentially enhance cognitive functions and memory .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane can be achieved through several methods. One common approach involves the aminomethylation of Guareschi imide salts. This method includes the reaction of glutarimide salts with benzylamine and formaldehyde under mild conditions, followed by acidification to yield the desired product . Another method involves multicomponent reactions, such as the double condensation of 1,3-acetonedicarboxylates with 1,2-dicarbonyl or 1,4-dicarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the aforementioned synthetic routes suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the bicyclic structure can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various alkyl halides for substitution reactions. The conditions typically involve standard laboratory setups with controlled temperatures and inert atmospheres when necessary.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups onto the nitrogen atoms.
Scientific Research Applications
3-Benzyl-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:
Industry: The compound’s unique structure makes it a candidate for use in the development of new materials and catalysts.
Comparison with Similar Compounds
Similar Compounds
3,7-Diazabicyclo[3.3.1]nonane: A structurally similar compound without the benzyl group.
9,9-Dimethyl-3,7-diazabicyclo[3.3.1]nonane: Another derivative with different substituents on the bicyclic framework.
Uniqueness
3-Benzyl-3,7-diazabicyclo[331]nonane is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
3-benzyl-3,7-diazabicyclo[3.3.1]nonane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-12(5-3-1)9-16-10-13-6-14(11-16)8-15-7-13/h1-5,13-15H,6-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAAITWOSDOCHEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNCC1CN(C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40516731 | |
| Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69407-32-5 | |
| Record name | 3-Benzyl-3,7-diazabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40516731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
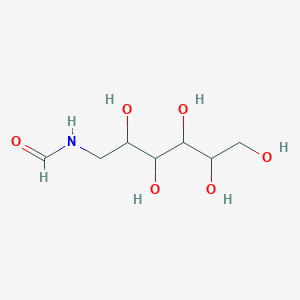

![1H-Imidazo[1,5-a]imidazol-5(6H)-one](/img/structure/B1625553.png)
